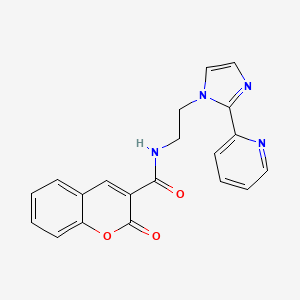

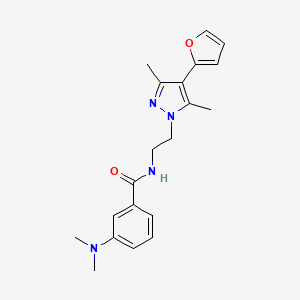

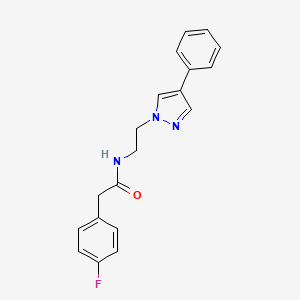

![molecular formula C16H14N4O3S B2370696 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 2097930-75-9](/img/structure/B2370696.png)

2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Antimicrobial Studies

- Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and their derivatives for antimicrobial activity. They utilized pyridine and Ac2O to form electrophilic N-acetyl- pyridinium complexes, essential for the condensation process, yielding compounds with significant antibacterial properties (Patel & Agravat, 2009).

Synthesis and Reactivity Studies

- Tarasov et al. (2002) synthesized 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and explored its reactivity with various amines, including piperidine, to produce corresponding sulfonamides. This research provides insights into the reactivity of functional groups in similar compounds (Tarasov et al., 2002).

Synthesis and Effects on Learning and Memory

- Li Ming-zhu (2012) investigated the synthesis of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates and their effects on learning and memory facilitation in mice. This study highlights the potential cognitive effects of such compounds (Li Ming-zhu, 2012).

Crystal Structure Studies

- Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives. Their research provides valuable data on the structural properties of such compounds, which is crucial for understanding their behavior and potential applications (Kumara et al., 2017).

Oxidative Coupling Studies

- El-Abadelah et al. (2018) explored the oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II). This study sheds light on the potential of such compounds in catalysis and synthetic applications (El-Abadelah et al., 2018).

Antiproliferative Activity

- Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effects against human cancer cell lines. This research is indicative of the potential therapeutic applications of such compounds in cancer treatment (Mallesha et al., 2012).

Orientations Futures

The future directions for the study of “2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new applications for this compound .

Mécanisme D'action

Target of Action

Similar compounds have been shown to targetMycobacterium tuberculosis H37Ra , suggesting that this compound may also target bacterial cells.

Mode of Action

It’s known that similar compounds inhibit microtubule synthesis . This suggests that 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile may interact with its targets by inhibiting essential cellular processes, leading to the death of the target cells.

Biochemical Pathways

It’s known that similar compounds can inhibit the synthesis of microtubules , which are essential components of the cell’s cytoskeleton. This suggests that the compound may disrupt cellular structure and function, leading to cell death.

Pharmacokinetics

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound may have good bioavailability and can effectively reach its target cells.

Result of Action

Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may effectively inhibit the growth of these bacteria, leading to their death.

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances . Therefore, these factors may also influence the action of this compound.

Propriétés

IUPAC Name |

2-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c17-10-13-4-1-2-6-15(13)24(22,23)19-8-9-20(16(21)12-19)14-5-3-7-18-11-14/h1-7,11H,8-9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUSYPLWWAZSHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2C#N)C3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

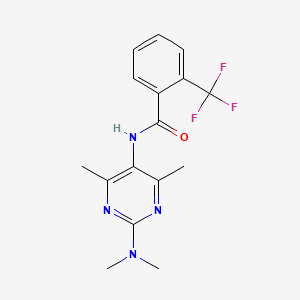

![5-[2-Nitro-4-(piperidine-1-sulfonyl)phenyl]-1,2,5-dithiazepane](/img/structure/B2370616.png)

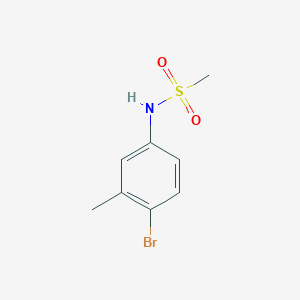

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2370617.png)

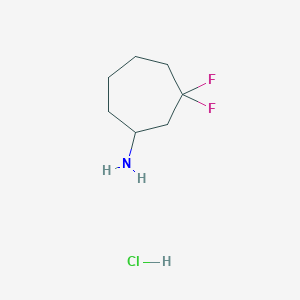

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2370619.png)

![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)

![1-[(4-Phenyl-1-piperazinyl)methyl]-2-naphthalenol](/img/structure/B2370630.png)